3-Butenal, 2-methyl-
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Overview
Description
. It is a member of the enal family, characterized by the presence of both an alkene and an aldehyde functional group. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylbut-3-enal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, 2-methylbut-3-enal is produced through similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methylbut-3-enal undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as the Michael addition, where nucleophiles add to the β-carbon of the enal.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Addition Reactions: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 2-methylbut-3-enoic acid.
Reduction: 2-methylbut-3-enol.
Addition Reactions: Various β-substituted products depending on the nucleophile used.
Scientific Research Applications
2-methylbut-3-enal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylbut-3-enal involves its reactivity as an enal. The compound can undergo nucleophilic addition reactions at the β-carbon, leading to the formation of various adducts. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which activates the β-carbon towards nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-methylbut-3-enal can be compared with other similar compounds, such as:
3-methylbut-2-enal: Another enal with similar reactivity but different substitution patterns.
Cinnamaldehyde: A phenyl-substituted enal with distinct aromatic properties.
Tiglic aldehyde: An isomeric enal with a different double bond position.
These compounds share similar chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of 2-methylbut-3-enal in various chemical processes .
Properties
IUPAC Name |
2-methylbut-3-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWABPEZWYGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457837 |
Source
|
Record name | 3-Butenal, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14690-12-1 |
Source
|
Record name | 3-Butenal, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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